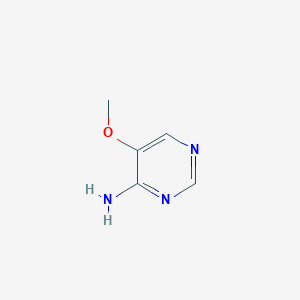

1H-indole-7-carbohydrazide

概要

説明

1H-indole-7-carbohydrazide is a derivative of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole carbohydrazide derivatives can be achieved through various methods. For instance, the condensation of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones has been reported to yield N'-alkylidene/cycloalkylidene derivatives, characterized by spectroscopic methods . Another approach involves the hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate to produce novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . Additionally, indole-2-carboxylic acid hydrazide has been synthesized and used to generate various indole derivatives through reactions with aromatic aldehydes and cyclization processes .

Molecular Structure Analysis

The molecular structure of indole carbohydrazide derivatives has been elucidated using techniques such as X-ray crystallography, which confirmed the planarity of the indole ring and its perpendicular orientation to other functional groups in the molecule . Single crystal X-ray diffraction has also been employed to analyze the structure of N'-alkylidene derivatives of indole carbohydrazides .

Chemical Reactions Analysis

Indole carbohydrazides participate in a variety of chemical reactions. They can react with aromatic aldehydes to form hydrazone derivatives, which can be further cyclized to produce indolo[2,3-d]pyridazine derivatives . These compounds can also undergo condensation reactions to yield a range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbohydrazide derivatives are characterized using spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry . These compounds exhibit rotational restriction around certain bonds, as evidenced by double resonances in NMR spectra . The presence of functional groups such as hydroxyl or nitro groups can significantly affect the properties and biological activities of these molecules .

Relevant Case Studies

Several studies have explored the biological activities of indole carbohydrazide derivatives. For example, a series of indole-based acetohydrazide analogs were synthesized and evaluated for their inhibitory potential against thymidine phosphorylase, with some derivatives showing potent activity . Another study reported the synthesis of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which exhibited cytotoxic activity against human cancer cell lines . Additionally, indole carbohydrazides have been investigated for their antioxidant properties and acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's .

科学的研究の応用

Application in Antiviral Research

- Scientific Field: Molecular Diagnostics and Therapeutics .

- Summary of the Application: Indole and its derivatives have been used as a crucial component for several syntheses of medicine . This work investigated the interaction of indole with SARS-CoV-2 .

- Methods of Application or Experimental Procedures: A straightforward one-pot three-component synthesis of indole, coupled with Mannich base derivatives, was synthesized without a catalyst . The products were confirmed by IR, 1 H-NMR, 13 C-NMR, mass spectra, and elemental analysis .

- Results or Outcomes: The indole derivatives were tested for cytotoxic activity, using three cancer cell lines and normal cell lines of Human embryonic kidney cell (HEK293), liver cell (LO2), and lung cell (MRC5) by MTT assay using doxorubicin as the standard drug . The result of cytotoxicity indole compound 1c was found to have high activity compared with other compounds used for the same purpose .

Application in Antiplatelet Aggregation

- Scientific Field: Pharmaceutical Sciences .

- Summary of the Application: A series of novel substituted indole carbohydrazide was synthesized and evaluated for anti-platelet aggregation activity .

- Methods of Application or Experimental Procedures: The synthetic route started from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate which were reacted with hydrazine monohydrate 99% . The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .

- Results or Outcomes: Among the synthesized compounds, some showed better inhibition on platelet aggregation induced by AA and collagen .

Application in Antitubercular Research

- Scientific Field: Pharmaceutical Sciences .

- Summary of the Application: Indole derivatives have shown potential in antitubercular research . The chlorine derivatives were found to be most active .

- Methods of Application or Experimental Procedures: Compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide (149) was synthesized and tested .

- Results or Outcomes: Compound 149 possessed potent growth inhibitory effect against H 37 Rv Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.2 μg/mL .

Application in Fluorescent Sensing

- Scientific Field: Chemical Sciences .

- Summary of the Application: 1H-indole-7-carbohydrazide and its derivatives have been used in the development of new fluorescent sensors .

- Methods of Application or Experimental Procedures: A series of fluorescent molecules were synthesized by coupling 1H-indole-7-carbohydrazide with corresponding substituted aldehydes .

- Results or Outcomes: The synthesized compounds were characterized by 1H, 13C NMR and elemental analysis . The single crystal structure of one of the compounds was obtained by X-ray diffraction .

Application in Anticancer Research

- Scientific Field: Molecular Diagnostics and Therapeutics .

- Summary of the Application: Indole derivatives have shown potential in anticancer research . The indole compound 1c was found to have high activity compared with other compounds used for the same purpose .

- Methods of Application or Experimental Procedures: A straightforward one-pot three-component synthesis of indole, coupled with Mannich base derivatives, was synthesized without a catalyst . The products were confirmed by IR, 1 H-NMR, 13 C-NMR, mass spectra, and elemental analysis .

- Results or Outcomes: The indole derivatives were tested for cytotoxic activity, using three cancer cell lines and normal cell lines of Human embryonic kidney cell (HEK293), liver cell (LO2), and lung cell (MRC5) by MTT assay using doxorubicin as the standard drug .

Application in Fluorescent Sensing

- Scientific Field: Chemical Sciences .

- Summary of the Application: 1H-indole-7-carbohydrazide and its derivatives have been used in the development of new fluorescent sensors .

- Methods of Application or Experimental Procedures: A series of fluorescent molecules were synthesized by coupling 1H-indole-7-carbohydrazide with corresponding substituted aldehydes .

- Results or Outcomes: The synthesized compounds were characterized by 1H, 13C NMR and elemental analysis . The single crystal structure of one of the compounds was obtained by X-ray diffraction .

Safety And Hazards

特性

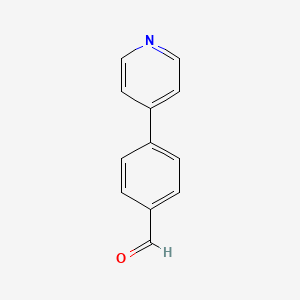

IUPAC Name |

1H-indole-7-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFMBDUFIJHHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351888 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-7-carbohydrazide | |

CAS RN |

321309-24-4 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。